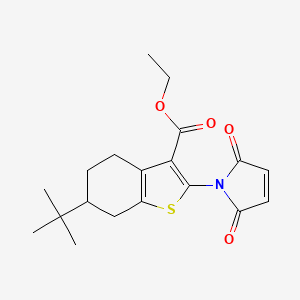![molecular formula C19H16BrClN2O3 B2732354 (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide CAS No. 444071-06-1](/img/structure/B2732354.png)
(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD0705 is a small molecule inhibitor that targets bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) protein family. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to several diseases, including cancer. BRD0705 has been shown to selectively bind to the bromodomain of BRD4, inhibiting its activity and leading to the downregulation of oncogenic genes.
Wirkmechanismus
(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide plays a crucial role in regulating gene expression by binding to acetylated histones and recruiting other transcriptional regulators to the chromatin. BRD0705 binds to the bromodomain of this compound, preventing its interaction with acetylated histones and disrupting the recruitment of other transcriptional regulators. This leads to the downregulation of oncogenic genes, resulting in the inhibition of cancer cell growth.
Biochemical and physiological effects:
BRD0705 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell cycle progression and reduce the expression of various oncogenic genes. In addition, BRD0705 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BRD0705 is its selectivity for (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide, which reduces off-target effects. However, its potency varies depending on the cancer cell line, and it may not be effective in all cases. In addition, the synthesis method for BRD0705 is complex and may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for BRD0705 research. One potential direction is the development of more potent and selective (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide inhibitors. Another direction is the investigation of the combination of BRD0705 with other chemotherapeutic agents to enhance its efficacy. In addition, the use of BRD0705 in animal models and clinical trials is an important next step to evaluate its safety and efficacy in humans.
In conclusion, BRD0705 is a promising small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer therapy. Its selective binding to this compound and minimal toxicity in normal cells make it a promising candidate for combination therapy. However, further research is needed to optimize its potency and selectivity and evaluate its safety and efficacy in animal models and clinical trials.
Synthesemethoden
BRD0705 can be synthesized using a multistep process involving the coupling of various reagents. The synthesis method was first reported by scientists at the Broad Institute of MIT and Harvard in 2011. The process involves the reaction of 3-bromo-4-(4-chlorobenzyloxy)-5-ethoxyphenol with 2-cyano-3-(4-methoxyphenyl)acrylic acid, followed by a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
BRD0705 has been extensively studied for its potential use in cancer therapy. Several studies have shown that BRD0705 can inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, BRD0705 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O3/c1-2-25-17-9-13(7-14(10-22)19(23)24)8-16(20)18(17)26-11-12-3-5-15(21)6-4-12/h3-9H,2,11H2,1H3,(H2,23,24)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKLJCCGRSWSJR-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

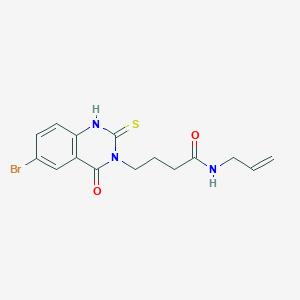

![4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B2732274.png)
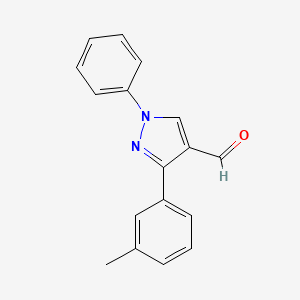
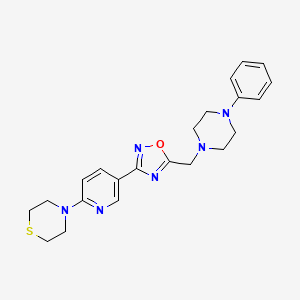
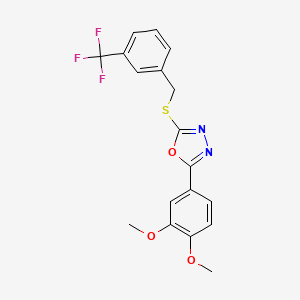
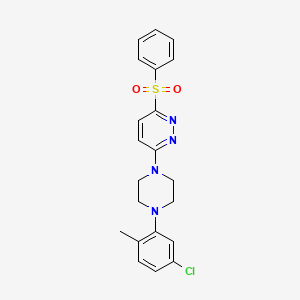
![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)
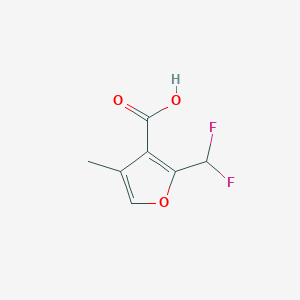
![methyl 6-chloro-3-{[3-(4H-1,2,4-triazol-3-yl)phenyl]sulfamoyl}pyridine-2-carboxylate](/img/structure/B2732289.png)


